5-Iodo-2,3-dimethylthiophene
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Overview
Description
5-Iodo-2,3-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dimethylthiophene typically involves the iodination of 2,3-dimethylthiophene. One common method is the electrophilic substitution reaction where iodine is introduced to the thiophene ring in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering its electronic properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-2,3-dimethylthiophene, while nucleophilic substitution with sodium methoxide can produce 5-methoxy-2,3-dimethylthiophene .
Scientific Research Applications
5-Iodo-2,3-dimethylthiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dimethylthiophene and its derivatives involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The thiophene ring’s electronic properties also play a role in its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
2,3-Dimethylthiophene: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-2,3-dimethylthiophene: Similar structure but with bromine instead of iodine, leading to variations in chemical behavior.
2,5-Dimethylthiophene: Different substitution pattern, affecting its electronic properties and reactivity.
Uniqueness: 5-Iodo-2,3-dimethylthiophene’s uniqueness lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
5-iodo-2,3-dimethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQLNMIEIGMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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